![molecular formula C8H8N2O3 B2792906 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 1325304-60-6](/img/structure/B2792906.png)

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a chemical compound with the empirical formula C10H12N2O3 . It is a solid substance . This compound has been used in the preparation of carbon dot-based biosensors .

Synthesis Analysis

The synthesis of this compound has been reported in the context of creating carbon dot-based biosensors . The synthesis involves the preparation of IPCA-appended CDs, which are used as biosensors suitable for the analysis of cholesterol and β-galactosidase activity .Molecular Structure Analysis

The molecular structure of this compound includes a carboxylic acid group attached to an imidazo[1,2-a]pyridine ring . The SMILES string representation of the molecule isO=C(C(C=C1)=C(NCC2)N2C1=O)OCC . Chemical Reactions Analysis

The compound has been used in the synthesis of carbon dot-based biosensors . The role of the compound in these reactions is to act as a support for the molecular fluorophores produced during the synthesis .Physical And Chemical Properties Analysis

The compound is a solid substance . Its molecular weight is 208.21 . The compound’s InChI key is MIIPHIQWERQWMQ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Chemical Synthesis

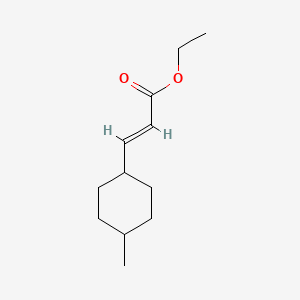

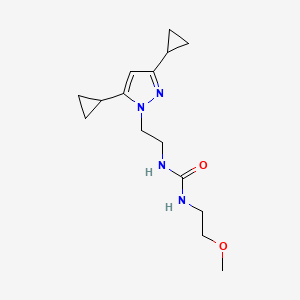

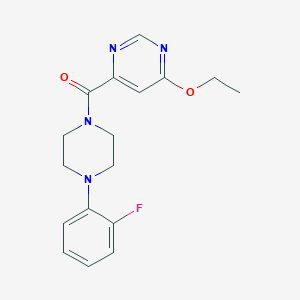

“5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid” is used in the synthesis of various chemical compounds. For instance, it’s used in the preparation of Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo [1,2-a]pyridine-8-carboxylate .

Fluorescent Biosensors

Inspired by the fluorescence properties of “5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid” (IPCA), researchers have developed IPCA-appended cyclodextrins that behave as carbon dot-based cyclodextrin “turn off–on” biosensors. These are suitable for the analysis of cholesterol and β-galactosidase activity .

Antimicrobial Properties

Although the specific antimicrobial properties of “5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid” are not mentioned, related compounds have shown activity against various strains of bacteria and fungi, including Staphylococcus aureus, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, Clostridioides difficile, Candida auris, and Aspergillus fumigatus .

Antitumor Activity

Related compounds, such as Temozolomide (3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d] [1,2,3,5]tetrazine-8-carboxamide), have been approved by the U.S. FDA to treat patients suffering from glioblastoma and anaplastic astrocytoma .

Mecanismo De Acción

Target of Action

The primary target of 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid (IPCA) is the fluorescent properties of carbon dots (CNDs) . IPCA is one of the most paradigmatic molecular fluorophores detected in CNDs .

Mode of Action

IPCA interacts with its targets through a process known as fluorescence quenching . This process involves the suppression of the fluorescence intensity of a substance (in this case, the CNDs) due to the presence of another substance (IPCA). IPCA’s interaction with CNDs results in a change in the fluorescence behavior of the system, leading to a “turn-off” or “turn-on” effect .

Biochemical Pathways

It is known that ipca’s interaction with cnds can lead to the determination of enzymatic activity based on the quenching by p-nitrophenol as a sacrificial quencher . This suggests that IPCA may play a role in influencing enzymatic reactions.

Result of Action

The result of IPCA’s action is a change in the fluorescence behavior of the CNDs . This change can be used to determine enzymatic activity, making IPCA a valuable tool in biosensing applications .

Action Environment

The action of IPCA is influenced by the microenvironment surrounding the chromophore . This suggests that environmental factors such as pH, temperature, and the presence of other substances could potentially influence IPCA’s action, efficacy, and stability.

Direcciones Futuras

The compound’s fluorescence properties have inspired its use in the creation of carbon dot-based biosensors . These biosensors have potential applications in the analysis of cholesterol and β-galactosidase activity . Future research may continue to explore the compound’s potential in biosensor technology and other applications.

Propiedades

IUPAC Name |

5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-6-2-1-5(8(12)13)7-9-3-4-10(6)7/h1-2,9H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVCGPPYESIYPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C=CC(=C2N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2792823.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792831.png)

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B2792834.png)

![3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2792836.png)

![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2792839.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2792841.png)

![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2792842.png)

![N-Methyl-N-[2-[methyl(1-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2792846.png)